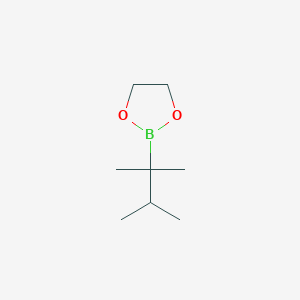
Tetradecanoic acid, 13,13-dimethyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecanoic acid, 13,13-dimethyl-, methyl ester is a chemical compound with the molecular formula C17H34O2. It is a derivative of tetradecanoic acid, also known as myristic acid, where the 13th carbon is substituted with two methyl groups, and the carboxylic acid group is esterified with methanol. This compound is part of the fatty acid methyl ester family and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic acid, 13,13-dimethyl-, methyl ester typically involves the esterification of 13,13-dimethyl-tetradecanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same esterification reaction but is optimized for large-scale production. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetradecanoic acid, 13,13-dimethyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or acids, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetradecanoic acid, 13,13-dimethyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.
Biology: Studied for its role in lipid metabolism and as a model compound for fatty acid esters.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of surfactants, lubricants, and as a precursor for other chemical syntheses.
Mecanismo De Acción
The mechanism of action of tetradecanoic acid, 13,13-dimethyl-, methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases, leading to the release of the parent acid and methanol. The parent acid can then participate in various metabolic pathways, influencing cellular processes such as lipid metabolism and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- Tetradecanoic acid, 10,13-dimethyl-, methyl ester
- Tetradecanoic acid, 12-methyl-, methyl ester
- Methyl tetradecanoate
Uniqueness
Tetradecanoic acid, 13,13-dimethyl-, methyl ester is unique due to the presence of two methyl groups at the 13th carbon position. This structural feature can influence its physical and chemical properties, such as melting point, solubility, and reactivity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
93815-58-8 |
|---|---|
Fórmula molecular |
C17H34O2 |
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
methyl 13,13-dimethyltetradecanoate |
InChI |
InChI=1S/C17H34O2/c1-17(2,3)15-13-11-9-7-5-6-8-10-12-14-16(18)19-4/h5-15H2,1-4H3 |
Clave InChI |
HMVURCFETBBBBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



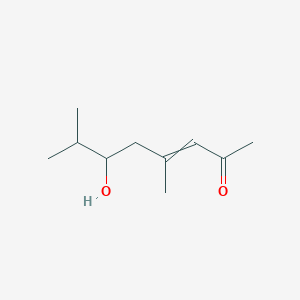
![1-[(But-2-en-1-yl)oxy]-3-ethoxypropan-2-ol](/img/structure/B14349213.png)
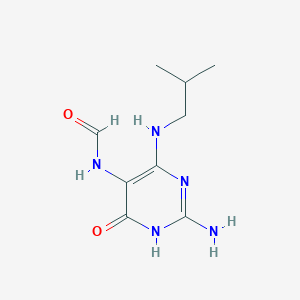

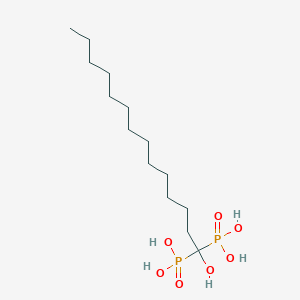
![1H-4lambda~5~-[1,4,2,3]Diazadiphospholo[2,3-b][1,4,2,3]diazadiphosphole-2,4,6(3H,5H,7H)-trione](/img/structure/B14349235.png)
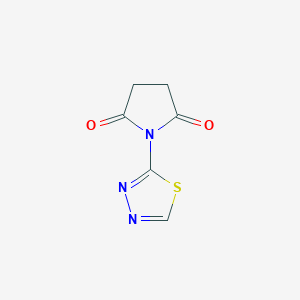
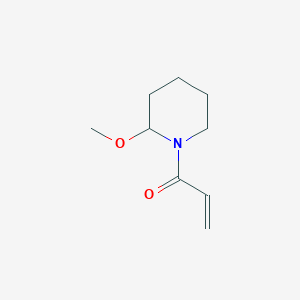
![4-[(1S,2S,6S,9S,10R,11S,12R,15R,16R,19S,22R,23S)-13-(3-carboxybut-2-enyl)-12,13,16,22,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl]-2-methylbut-2-enoic acid](/img/structure/B14349268.png)
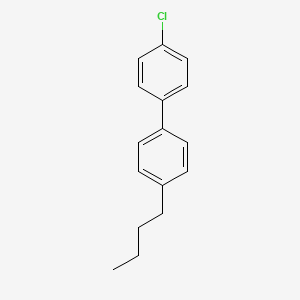
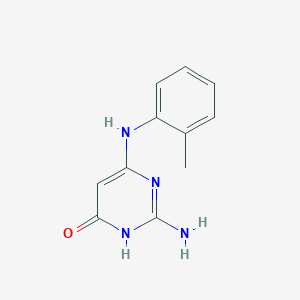
![Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate](/img/structure/B14349283.png)
